molecular formula C10H10F3NO2 B1440898 N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine CAS No. 139486-44-5

N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine

Cat. No. B1440898
CAS RN: 139486-44-5
M. Wt: 233.19 g/mol
InChI Key: CZIHLFVRBJNLMU-UHFFFAOYSA-N
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Description

“N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine” is a chemical compound with the molecular formula C10H10F3NO2 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F3NO3/c1-7(15-16)8-3-4-9(10(5-8)17-2)18-6-11(12,13)14/h3-5,7H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 233.19 .

Scientific Research Applications

Synthesis of Imidazoles

Imidazoles are a crucial heterocyclic structural motif in functional molecules used across various applications, including pharmaceuticals and agrochemicals. The compound can be utilized in the regiocontrolled synthesis of substituted imidazoles, which are key components in these sectors .

Anti-Cancer and Anti-Diabetic Agents

Derivatives of this compound have been synthesized and assessed for their potential as anti-cancer and anti-diabetic agents. These studies involve in silico analysis and biological assessments to determine the efficacy of the derivatives .

Materials Science

In the field of materials science, the compound’s derivatives are explored for their utility in creating new materials with desirable properties, such as enhanced stability or specific reactivity .

Industrial Applications

The industrial uses of this compound are linked to its role as an intermediate in the synthesis of more complex chemical entities. These entities are then used in various industrial processes and products .

Environmental Science

Research into the environmental impact and behavior of chemicals like N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine is crucial. It helps in understanding their stability, degradation, and potential environmental risks .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reference or a standard in the calibration of instruments. It helps in the development of analytical methods for detecting and quantifying similar compounds .

properties

IUPAC Name

N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-7(14-15)8-2-4-9(5-3-8)16-6-10(11,12)13/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIHLFVRBJNLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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